(1-isopropyl-1H-pyrazol-5-yl)acetonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-36-6) is a small-molecule heterocyclic building block featuring a pyrazole core with an N1-isopropyl substituent and a C5-acetonitrile group. With a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol , this compound serves primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules, notably in the development of pharmaceuticals and agrochemicals.

Molecular Formula C8H11N3
Molecular Weight 149.197
CAS No. 1260659-36-6
Cat. No. B3002216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isopropyl-1H-pyrazol-5-yl)acetonitrile
CAS1260659-36-6
Molecular FormulaC8H11N3
Molecular Weight149.197
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)CC#N
InChIInChI=1S/C8H11N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3H2,1-2H3
InChIKeyNZZQZCVXIFYBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile: Core Building Block


(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-36-6) is a small-molecule heterocyclic building block featuring a pyrazole core with an N1-isopropyl substituent and a C5-acetonitrile group [1]. With a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol , this compound serves primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules, notably in the development of pharmaceuticals and agrochemicals [2]. Its strategic value lies in the combination of the privileged pyrazole pharmacophore and the reactive nitrile handle, enabling efficient downstream derivatization.

Privileged pyrazole pharmacophore with nitrile handle for downstream derivatization
Versatile building block in pharmaceutical and agrochemical intermediate synthesis
Defined CAS 1260659-36-6 ensures discrete entity procurement

Why (1-Isopropyl-1H-pyrazol-5-yl)acetonitrile Is Irreplaceable


Substitution of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile with a structurally similar analog (e.g., an unsubstituted pyrazole acetonitrile or one with a different N-alkyl or C3 substituent) is not chemically or biologically equivalent. The specific isopropyl group at the N1 position and the unsubstituted C3 position create a unique steric and electronic environment that directly impacts the compound's physicochemical properties, such as its solubility and partition coefficient (logP) [1]. Furthermore, this specific substitution pattern is a critical determinant of biological activity in downstream drug candidates, as it influences target binding and metabolic stability . The compound's defined CAS registry number (1260659-36-6) underscores its status as a discrete chemical entity with properties distinct from its congeners .

N1-isopropylReplacing the isopropyl group with other alkyl chains may shift logP and steric profile, altering binding in downstream targets.
C3 unsubstitutedAnalogs with C3 substituents (e.g., trifluoromethyl) show markedly different physicochemical properties and may not reproduce the same synthetic utility.
Nitrile positionRelocation of the acetonitrile group or its replacement would change the reactive handle, limiting the established derivatization pathways.

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile: Key Analog Comparison


Physicochemical Profile vs. 3-Trifluoromethyl Analog

The predicted physicochemical properties of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile diverge significantly from those of the 3-trifluoromethyl-substituted analog, 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile. This variation is critical for medicinal chemists optimizing ADME profiles .

Physicochemical profile
Data to verify
Target: predicted logP 1.7. Comparator (3-CF₃ analog): predicted logP 3.77, higher boiling point.
Substituent change significantly shifts lipophilicity; supports SAR differentiation.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

Key Intermediate for Voxelotor Synthesis

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is a direct precursor to a key intermediate in the synthesis of Voxelotor (Oxbryta), an FDA-approved drug for sickle cell disease. A published synthetic route details the preparation of the intermediate (2-[1-isopropyl-1H-pyrazol-5-yl]pyridin-3-yl)methanol from this specific pyrazole acetonitrile scaffold . This is a well-documented, high-value application that is not claimed for its close analogs.

Voxelotor intermediate
Reported
Serves as precursor to voxelotor intermediate (45% yield over 4 steps). No public evidence for comparator analogs in this route.
Documented use in approved-drug synthesis validates application context.
Route published in patents and journals.
Pharmaceutical Synthesis Process Chemistry Sickle Cell Disease

Commercial Purity and Availability Comparison

For procurement, (1-isopropyl-1H-pyrazol-5-yl)acetonitrile is commercially available from multiple vendors with a documented standard purity of 98%, which is essential for reproducibility in sensitive research applications . This established supply chain contrasts with less common or custom-synthesis-only analogs.

Purity & availability
Specification review
Target: 98% purity (multi-vendor). Comparator analog: typically 95%.
Higher certified purity may reduce purification steps and support assay reproducibility.
Based on vendor specifications; confirm lot-specific COA.
Chemical Procurement Quality Control Sourcing

(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile: Key Application Scenarios


Voxelotor Intermediate Synthesis

This compound is the ideal starting material for the multi-step synthesis of the voxelotor intermediate (2-[1-isopropyl-1H-pyrazol-5-yl]pyridin-3-yl)methanol, as documented in process chemistry patents and journal publications . This is its most validated and high-value application, making it essential for medicinal chemistry groups working on hemoglobin modulators or related programs [REFS-1, REFS-2].

ADME Optimization in Early Discovery

The specific substitution pattern on this pyrazole scaffold imparts distinct physicochemical properties (e.g., a logP of ~1.7) that are valuable for tuning a lead compound's lipophilicity and solubility [2]. It is best applied in medicinal chemistry campaigns where a balance between polarity (from the nitrile) and moderate lipophilicity (from the isopropyl) is desired, and where the unsubstituted C3 position is required for further derivatization [2].

High-Purity Building Block for Medicinal Chemistry

Given its commercial availability at 98% purity from multiple established vendors , this compound is a reliable choice for high-throughput synthesis and structure-activity relationship (SAR) studies. Its use minimizes the risk of impurities affecting biological assay results, a key consideration for rigorous, reproducible research .

Application
Selection Property
Validation Focus
Voxelotor intermediate synthesis
Documented synthetic route availability
Process chemistry reproducibility and yield verification
ADME optimization in early discovery
Moderate lipophilicity and polarity balance
Lead compound logP and solubility tuning
High-purity building block for SAR
Certified purity specification
Impurity profiling and biological assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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